

### In-Depth Technical Guide to Albifylline

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and pharmacological data for **Albifylline**. It is intended to serve as a foundational resource for professionals engaged in drug discovery and development.

#### **Chemical Identification**

**Albifylline** is a xanthine derivative with potential therapeutic applications as an anti-asthmatic agent.[1] For unambiguous identification and use in cheminformatics, the following standard identifiers are provided.



| Identifier        | Value                                                                                                                         |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione[2]                                                                   |  |
| SMILES            | CC(C)<br>(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O[2]<br>[3]                                                                          |  |
| InChI             | InChI=1S/C13H20N4O3/c1-13(2,20)6-4-5-7-17-<br>11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-<br>7H2,1-3H3,(H,14,15)[1][2][4][5] |  |
| InChlKey          | NWXULHNEYYFVMF-UHFFFAOYSA-N[1][2][3] [4][5]                                                                                   |  |
| CAS Number        | 107767-55-5[1][2][5]                                                                                                          |  |
| Molecular Formula | C13H20N4O3[1][2][3][4][5]                                                                                                     |  |
| Molecular Weight  | 280.32 g/mol [2][4]                                                                                                           |  |
| Synonyms          | A 81-3138, HWA 138[2][4]                                                                                                      |  |

## **Physicochemical Properties**

The following table summarizes key physicochemical properties of **Albifylline**, which are critical for formulation development and pharmacokinetic studies.

| Property                       | Value          | Source  |
|--------------------------------|----------------|---------|
| Exact Mass                     | 280.1535 g/mol | [1]     |
| Topological Polar Surface Area | 89.5 Ų         | PubChem |
| Complexity                     | 399            | PubChem |
| Formal Charge                  | 0              | PubChem |

#### **Pharmacological Data and Experimental Protocols**



**Albifylline** has been investigated for its effects on microcirculation and inflammation, particularly in the context of hemorrhagic shock.

# Effect on Leukocyte Adhesion and Microvascular Blood Flow

A key study investigated the influence of **Albifylline** on liver microcirculation and leukocyte adhesion after hemorrhagic shock in rats.

Experimental Protocol: Hemorrhagic Shock Model in Rats

- Animal Model: Male Wistar rats (250-300g).
- Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (5 mg/kg).
- Surgical Procedure:
  - Catheterization of the right carotid artery for blood pressure monitoring and blood withdrawal.
  - Catheterization of the right jugular vein for substance infusion.
- Hemorrhagic Shock Induction:
  - Arterial bleeding to a mean arterial pressure of 40 mm Hg within 10 minutes.
  - Maintenance of this pressure for 60 minutes by further blood withdrawal or reinfusion of shed blood.
- Resuscitation:
  - Reinfusion of all shed blood within 30 minutes.
- Treatment Groups:
  - Control Group: Infusion of 0.9% saline.



- Albifylline Group: Intravenous infusion of Albifylline (12.5 mg/kg/h) starting 30 minutes before resuscitation.
- Intravital Microscopy:
  - The liver was exteriorized and placed on a microscope stage.
  - Microcirculation was observed using a fluorescence microscope equipped with a 20x water immersion objective.
  - Sinusoidal blood flow and leukocyte adhesion to the sinusoidal endothelium were quantified offline from video recordings.

## **Signaling Pathways and Mechanisms of Action**

The precise signaling pathways through which **Albifylline** exerts its effects are not fully elucidated. However, based on its structural similarity to pentoxifylline, a non-specific phosphodiesterase inhibitor, a potential mechanism involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

An increase in intracellular cAMP can lead to the activation of Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets. This can result in the inhibition of proinflammatory cytokine production and a reduction in the expression of adhesion molecules on leukocytes and endothelial cells, thereby mitigating inflammatory responses and improving blood flow.





Click to download full resolution via product page

Caption: Proposed mechanism of action for Albifylline.

This diagram illustrates the hypothesized pathway where **Albifylline** inhibits phosphodiesterase (PDE), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then suppresses the production of pro-inflammatory cytokines and the expression of adhesion molecules, resulting in reduced inflammation and improved microcirculation.

#### **Logical Workflow for Preclinical Evaluation**

The following diagram outlines a logical workflow for the preclinical evaluation of **Albifylline** or similar compounds.





Click to download full resolution via product page

Caption: A generalized preclinical evaluation workflow.



This flowchart depicts a typical sequence of preclinical studies, starting from compound synthesis and progressing through in vitro and in vivo assays to data analysis and candidate selection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medkoo.com [medkoo.com]
- 2. 1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine | C13H20N4O3 | CID 115359 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Albifylline Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to Albifylline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666809#inchi-key-and-smiles-for-albifylline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com